5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667048
InChI: InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol

5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC17667048

Molecular Formula: C8H14BrN3

Molecular Weight: 232.12 g/mol

* For research use only. Not for human or veterinary use.

5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole -

Specification

Molecular Formula C8H14BrN3
Molecular Weight 232.12 g/mol
IUPAC Name 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3
Standard InChI Key WIHXDVDQJKDPDB-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1=NC=NN1C)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring—a five-membered aromatic system with three nitrogen atoms—modified by two substituents:

  • 1-Methyl group: Attached to the nitrogen at the 1-position, this group enhances steric stability and influences electronic properties.

  • 5-(3-Bromo-2,2-dimethylpropyl): A branched alkyl chain with a terminal bromine atom, contributing to hydrophobicity and reactivity in substitution reactions.

The bromine atom serves as a potential leaving group, enabling further functionalization, while the dimethyl groups confer steric hindrance, potentially modulating biological interactions.

Key Molecular Data

PropertyValue
Molecular FormulaC₈H₁₄BrN₃
Molecular Weight232.12 g/mol
IUPAC Name5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole
Canonical SMILESCC(C)(CC1=NC=NN1C)CBr
InChIKeyWIHXDVDQJKDPDB-UHFFFAOYSA-N
PubChem CID66050368

Synthesis Pathways

While explicit protocols for synthesizing 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole are scarce, general triazole synthesis strategies provide plausible routes :

Route 1: Hydrazine-Alkylation Approach

  • Formation of Triazole Core: Condensation of hydrazine derivatives with carbonyl compounds yields 1,2,4-triazole intermediates.

  • Alkylation: Introducing the 3-bromo-2,2-dimethylpropyl group via nucleophilic substitution or copper-catalyzed coupling .

  • Methylation: Quaternizing the 1-position nitrogen using methyl iodide or dimethyl sulfate.

Route 2: Cycloaddition Reactions

1,3-Dipolar cycloaddition between nitrilimines and alkynes or alkenes could generate the triazole skeleton, followed by post-functionalization . For example:
Nitrilimine+AlkyneTriazole IntermediateBromopropaneTarget Compound\text{Nitrilimine} + \text{Alkyne} \rightarrow \text{Triazole Intermediate} \xrightarrow{\text{Bromopropane}} \text{Target Compound}

Challenges and Optimization

  • Steric Hindrance: The bulky 2,2-dimethylpropyl group may impede reaction efficiency, necessitating elevated temperatures or catalytic systems .

  • Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions .

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBiological Activity
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazoleC₈H₁₄BrN₃; branched alkyl chainBulky substituent at C5Hypothesized antimicrobial
3-Bromo-5-methyl-1H-1,2,4-triazole C₃H₄BrN₃; simpler structureSmaller substituents at C3 and C5Confirmed antimycobacterial
FluconazoleC₁₃H₁₂F₂N₆O; difluorophenyl groupClinical antifungal agentTargets fungal cytochrome P450

Future Research Directions

  • Pharmacological Profiling: Screen for antibacterial, antifungal, and anticancer activity using in vitro assays .

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity .

  • Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores .

  • Computational Studies: Model interactions with biological targets like DNA gyrase using molecular docking .

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